4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
This compound is a heterocyclic molecule featuring a pyrrol-2(5H)-one core substituted with a 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl group, a 4-fluorophenyl ring, a hydroxyl group at position 3, and a 3-(dimethylamino)propyl chain at position 1. The hydroxyl and carbonyl groups may enhance hydrogen-bonding interactions with biological targets, while the dimethylamino propyl substituent could improve solubility and cellular uptake .
Properties
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O5/c1-26(2)10-3-11-27-21(15-4-7-17(25)8-5-15)20(23(29)24(27)30)22(28)16-6-9-18-19(14-16)32-13-12-31-18/h4-9,14,21,28H,3,10-13H2,1-2H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWUAUZZCCOSAC-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₃₂H₃₁N₁O₈
- Molecular Weight: 557.59 g/mol
- CAS Number: Not specified in the results.
The compound features a pyrrolone core with a dimethylamino propyl side chain and a fluorophenyl substituent, contributing to its unique pharmacological properties.
Research indicates that compounds with similar structural motifs often exhibit activity through various mechanisms, including:
- Dopamine Receptor Modulation: Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxine moiety have been shown to interact with dopamine receptors, particularly D4 receptors. For instance, related compounds have demonstrated high selectivity and affinity towards D4 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease .
- Inhibition of Enzymatic Activity: Some derivatives of the compound are known inhibitors of enzymes involved in critical biosynthetic pathways. For example, a structurally similar compound was identified as a potent inhibitor of the BioA enzyme in Mycobacterium tuberculosis, suggesting potential antibacterial properties .
Pharmacological Effects
The biological activity of the compound can be summarized as follows:
Study 1: Dopamine Receptor Interaction
A study involving a related compound showed that it had an IC50 value of 155 nM against the BioA enzyme in Mycobacterium tuberculosis. This suggests that similar compounds could exhibit significant inhibitory activity against specific biological targets .
Study 2: Antimicrobial Properties
In vitro studies have demonstrated that compounds with structural similarities to our target molecule can effectively inhibit bacterial growth. For example, derivatives were tested against various strains of Mycobacterium tuberculosis, showing promising results in reducing bacterial viability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrrolone and benzodioxine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison with Analogs
Key Structural and Functional Insights
Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound contrasts with 2-fluorophenyl () or pyridin-3-yl () in analogs. Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .
Aminoalkyl Side Chains: The 3-(dimethylamino)propyl chain may offer superior membrane permeability compared to morpholinoethyl () or shorter ethyl chains (). Tertiary amines are common in CNS-active drugs due to blood-brain barrier penetration .
Hypothetical Bioactivity Based on Analogs
- Antimicrobial Potential: Pyrrol-2,5-dione derivatives in exhibit fungicidal activity, while highlights analogs targeting bacterial biofilms. The 4-fluorophenyl group aligns with pesticide chemicals (), suggesting agrochemical applications.
- Enzyme Inhibition: The dimethylamino propyl chain resembles DHODH inhibitors (), implying possible use in autoimmune or anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
